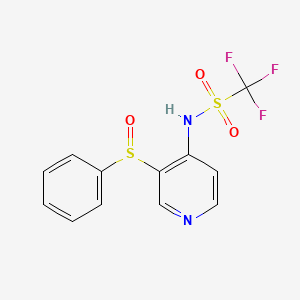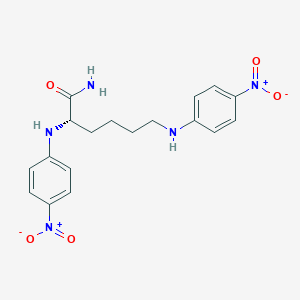
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one is a chemical compound known for its unique structure and properties. It is a member of the polyethylene glycol (PEG) family, which are compounds widely used in various scientific and industrial applications due to their solubility in water and organic solvents, as well as their biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable catalyst, such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through various techniques, including distillation and filtration, to remove any impurities and unreacted monomers.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of cosmetics, lubricants, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one involves its interaction with biological membranes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with various molecular targets, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene Glycol (PPG): Similar to PEG but with different solubility and physical properties.
Polytetrahydrofuran (PTHF): Another polymer with similar applications but different chemical structure.
Uniqueness
5,8,11,14,17,20,23,26-Octaoxahexatriacontan-2-one stands out due to its specific chain length and functional groups, which confer unique solubility, biocompatibility, and reactivity properties. These characteristics make it particularly suitable for specialized applications in drug delivery and biocompatible materials.
Eigenschaften
CAS-Nummer |
833446-66-5 |
|---|---|
Molekularformel |
C28H56O9 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butan-2-one |
InChI |
InChI=1S/C28H56O9/c1-3-4-5-6-7-8-9-10-12-30-14-16-32-18-20-34-22-24-36-26-27-37-25-23-35-21-19-33-17-15-31-13-11-28(2)29/h3-27H2,1-2H3 |
InChI-Schlüssel |
YLRNGDBXWVAHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14198294.png)
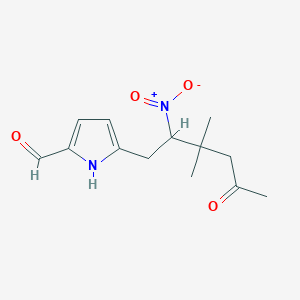
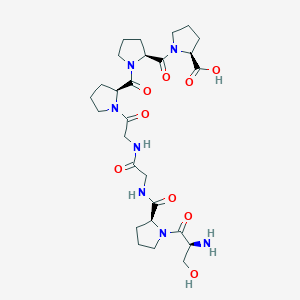
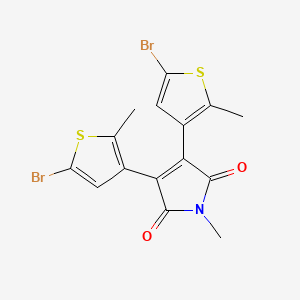
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
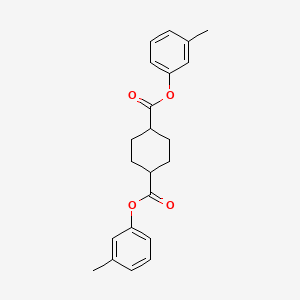

![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
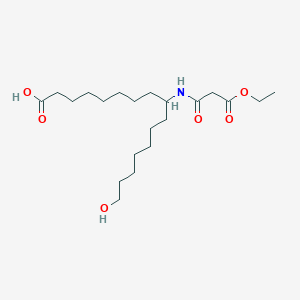
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

